molecular formula C9H6IN3 B15057175 5-Iodo-2-(pyridin-3-YL)pyrimidine

5-Iodo-2-(pyridin-3-YL)pyrimidine

Cat. No.: B15057175
M. Wt: 283.07 g/mol
InChI Key: CVVNLCFOTSTCEY-UHFFFAOYSA-N
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Description

5-Iodo-2-(pyridin-3-YL)pyrimidine is a sophisticated heteroaromatic scaffold designed for pharmaceutical research and discovery. This compound integrates a 5-iodopyrimidine core with a 3-pyridyl substituent, a structure that is frequently explored in medicinal chemistry for its potential to interact with diverse biological targets. The iodine atom at the 5-position of the pyrimidine ring is a key reactive site, making this compound an invaluable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are used to create more complex molecular architectures for structure-activity relationship studies. Pyrimidine derivatives, particularly those with halogen substitutions, are widely investigated for their antimicrobial properties. Research indicates that 5-iodopyrimidine analogs exhibit significant antibacterial and antifungal activities, positioning them as promising scaffolds for developing new anti-infective agents . Furthermore, the pyrimidine core is a fundamental structure in nucleic acids and many marketed drugs, and its derivatives are consistently screened for antiproliferative activity against various human cancer cell lines . The mechanism of action for related compounds can involve inhibition of critical enzymes like dihydrofolate reductase or disruption of cellular processes such as tubulin polymerization . This product is intended for research purposes as a building block or a reference standard in such investigations. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVNLCFOTSTCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodo 2 Pyridin 3 Yl Pyrimidine and Analogous Pyrimidine Pyridyl Derivatives

Strategic Approaches for Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is a critical step in the synthesis of these molecules. Various methodologies have been developed, ranging from classical cyclization reactions to modern, greener approaches.

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, the reaction of enaminones with aminopyrazoles in the presence of an oxidizing agent like potassium persulfate can lead to the formation of a pyrimidine ring through a cascade of reactions involving Michael addition and intramolecular cyclization. nih.gov Similarly, 2,5-disubstituted pyrimidines can be synthesized in excellent yields through the cycloaddition of amidines to 1,2,3-triazines. mdpi.com

Another approach involves the reaction of α,β-unsaturated ketones (chalcones) with aminopyrazoles, which proceed through a Michael addition followed by intramolecular cyclization and dehydration to form the pyrimidine ring. nih.gov The use of geminal ditosyloxy ketones, derived from chalcones, as 1,3-dielectrophilic precursors allows for their cyclization with guanidine (B92328) hydrochloride to produce 2,4,5-trisubstituted pyrimidines. rsc.org This method is noted for its high regioselectivity and operational simplicity. rsc.org

A variety of starting materials can be employed in these cyclization strategies. For example, trifluoromethylated pyrimidines can be obtained from the reaction of trifluorinated 2-bromoenones with amidines. organic-chemistry.org This reaction proceeds through an aza-Michael addition, intramolecular cyclization, and subsequent dehydrohalogenation/dehydration sequence. organic-chemistry.org

Starting MaterialsReagentsProductKey Features
Enaminones, AminopyrazolesK₂S₂O₈Pyrazolo[1,5-a]pyrimidinesCascade cyclization. nih.gov
1,2,3-Triazines, Amidines-2,5-Disubstituted pyrimidinesExcellent yields. mdpi.com
Chalcones, Aminopyrazoles-Pyrazolo[1,5-a]pyrimidinesMichael addition followed by cyclization. nih.gov
Geminal Ditosyloxy Ketones, Guanidine HClBase2,4,5-Trisubstituted pyrimidinesHigh regioselectivity. rsc.org
Trifluorinated 2-bromoenones, Amidines-Trifluoromethylated pyrimidinesHigh selectivity. organic-chemistry.org

Condensation and Multicomponent Reaction Protocols

Condensation reactions, often performed as multicomponent reactions (MCRs), provide an efficient pathway to construct complex pyrimidine-pyridyl derivatives from simple starting materials in a single step. acsgcipr.orgacs.org The Biginelli reaction and its variations are classic examples, though a plethora of other MCRs have been developed. mdpi.com These reactions are attractive due to their atom economy and operational simplicity. acsgcipr.org

For instance, the three-component condensation of barbituric acid, thiourea, and an aromatic aldehyde can yield 5-aryl-7-thioxo-hexahydropyrimido[4,5-d]pyrimidine-2,4-diones. researchgate.netrsc.org Similarly, pyrimido[4,5-d]pyrimidines can be synthesized through the three-component condensation of aryl aldehydes, amines (like aminouracil), and active methylene (B1212753) compounds. rsc.org The reaction of amidinothiourea with benzaldehyde (B42025) is another example of forming a pyrimidine-fused ring system. mdpi.com

A notable iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. acs.org This process involves a series of condensation and dehydrogenation steps. acs.org Another innovative method utilizes an iron(II)-complex to catalyze the reaction of ketones, aldehydes, or esters with amidines, offering broad functional group tolerance. organic-chemistry.org The mechanism is thought to involve a TEMPO complexation/enamine addition/cyclization sequence. organic-chemistry.org

The Knoevenagel condensation is a key step in some multicomponent reactions for pyrimidine synthesis, often followed by a Michael addition and cyclization. nih.gov For example, the reaction between an arylaldehyde, malononitrile, and an amino-pyrimidine derivative can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978). nih.gov

Reaction TypeStarting MaterialsCatalyst/ReagentProduct
Three-component condensationBarbituric acid, Thiourea, Aromatic aldehydeCeric ammonium (B1175870) nitrate (B79036)5-Aryl-7-thioxo-hexahydropyrimido[4,5-d]pyrimidine-2,4-diones. researchgate.netrsc.org
Iridium-catalyzed MCRAmidines, AlcoholsIridium pincer complexHighly substituted pyrimidines. acs.org
Iron-catalyzed reactionKetones/Aldehydes/Esters, AmidinesIron(II)-complex, TEMPOPyrimidine derivatives. organic-chemistry.org
Knoevenagel condensation MCRArylaldehyde, Malononitrile, Amino-pyrimidine-Pyrido[2,3-d]pyrimidines. nih.gov

Modern Synthetic Techniques: Microwave-Assisted and Green Chemistry Applications

Modern synthetic methods increasingly focus on sustainability and efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient production of pyrimidine derivatives. nih.govrsc.orgresearchgate.net Microwave heating offers several advantages over conventional heating, including faster reaction rates, higher yields, and simplified work-up procedures. nih.govyoutube.com This technology is considered a green chemistry approach as it often allows for the use of recyclable solvents and reduces energy consumption. nih.govyoutube.com

Microwave irradiation has been successfully applied to the synthesis of various pyrimidine-containing scaffolds. nih.govacs.org For example, it has been used to prepare 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones with high yields from readily available reagents. rsc.org The synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has also been achieved using trifluoroacetic acid as a catalyst in water under microwave conditions. mdpi.com

Green chemistry principles are also being integrated into pyrimidine synthesis through the use of environmentally benign solvents like water and the development of catalyst-free reactions. mdpi.comresearchgate.net For example, an efficient one-pot, three-component synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been developed in water using ceric ammonium nitrate as a catalyst. researchgate.net

TechniqueKey FeaturesExample Application
Microwave-Assisted SynthesisFaster reaction rates, higher yields, improved purity. nih.govyoutube.comSynthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. rsc.org
Green ChemistryUse of water as a solvent, catalyst-free conditions. mdpi.comresearchgate.netOne-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives in water. researchgate.net

Carbon-Carbon Bond Forming Reactions for Pyridine (B92270) Moiety Introduction

The introduction of the pyridine moiety onto the pyrimidine core is typically achieved through powerful carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for creating carbon-carbon bonds. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including pyrimidine-pyridyl derivatives. researchgate.netnih.gov This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with a halide or sulfonate in the presence of a palladium catalyst and a base. nih.govclaremont.edu

In the context of synthesizing 2-(pyridin-3-yl)pyrimidine (B13475178) derivatives, the Suzuki-Miyaura coupling can be employed to couple a pyridylboronic acid or ester with a halogenated pyrimidine. For instance, 2,4-dichloropyrimidines can be regioselectively coupled with aryl and heteroaryl boronic acids at the C4-position. mdpi.com The reaction conditions, including the choice of catalyst, solvent, and base, are crucial for achieving high yields and selectivity. nih.govmdpi.com Catalysts based on Pd₂dba₃ and phosphine (B1218219) or phosphite (B83602) ligands have proven effective for coupling 2-pyridyl nucleophiles. nih.gov

The Suzuki-Miyaura coupling has been successfully applied to the synthesis of a variety of 2-arylpyridines and related structures. nih.govclaremont.edu The reaction is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. organic-chemistry.org

Coupling PartnersCatalystKey Features
2,4-Dichloropyrimidine, Phenylboronic acidPd(0) speciesRegioselective coupling at C4-position. mdpi.com
Aryl/Heteroaryl bromide, 2-PyridylboronatePd₂dba₃, Phosphine/Phosphite ligandEfficient coupling of 2-pyridyl nucleophiles. nih.gov
Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/estersPd(dppf)Cl₂Generates 2-arylpyridines. nih.govclaremont.edu
Sonogashira Coupling for Ethynyl-Pyridyl Linkages

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, often at room temperature and in the presence of a mild base like an amine, which may also serve as the solvent. researchgate.netwikipedia.org Its high functional group tolerance makes it exceptionally useful in complex molecule synthesis. wikipedia.org

In the context of pyridyl-pyrimidine synthesis, Sonogashira coupling can be employed to link a halogenated pyrimidine with an ethynyl-pyridine, or vice versa. For instance, 5-iodopyrimidine (B189635) derivatives can be coupled with terminal alkynes. A notable application involves the highly regioselective C-5 iodination of pyrimidine nucleotides, which are then subjected to a chemoselective Sonogashira coupling with propargylamine (B41283) to yield 5-(3-aminopropargyl)-pyrimidine derivatives. nih.gov Microwave-assisted Sonogashira conditions have been shown to accelerate these couplings, leading to shorter reaction times and higher yields, even without protecting sensitive groups like the benzimidazole (B57391) N-H. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling

Catalyst SystemSubstratesBase/SolventConditionsOutcomeReference
Pd(PPh₃)₂Cl₂ / CuI2-(6-chloropyridin-3-yl)-1H-benzimidazole, ArylacetylenesEt₃N / DMSOMicrowave, 100°C, 5-10 minHigh yields of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives researchgate.net
Palladium catalyst5-Iodouracil (B140508) reversed nucleoside, Ethynyltrimethyl silaneNot specifiedNot specifiedSynthesis of 5'-ethynyl derivative researchgate.net
Palladium catalystHalogenated pyrimidine nucleotides, PropargylamineNot specifiedNot specifiedFurnishes exclusive 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate nih.gov
Negishi Cross-Coupling with Halogenated Pyrimidines

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org A key advantage of the Negishi reaction is the high functional group tolerance afforded by the moderately reactive organozinc reagents, which can be prepared from more reactive organolithium or Grignard reagents via transmetalation with a zinc halide like ZnBr₂. youtube.comchem-station.com

This reaction is highly applicable to the synthesis of pyridyl-pyrimidines from halogenated precursors. For example, a bromo-pyridine can be coupled with a pyrimidinyl-zinc reagent, or a halogenated pyrimidine can be reacted with a pyridyl-zinc compound. youtube.com The versatility of the Negishi coupling allows for the union of various heterocyclic systems, and its effectiveness has been demonstrated in the synthesis of trialkylpyrazines from pyrazine (B50134) triflate, highlighting its utility for electron-deficient N-heterocycles. thieme-connect.de Modern catalysts, such as acenaphthoimidazolylidene palladium complexes, have enabled these reactions to proceed efficiently even at low catalyst loadings. researchgate.net

Table 2: Key Features of Negishi Cross-Coupling

CatalystOrganometallic ReagentElectrophileKey AdvantagesReference
Palladium or NickelOrganozinc (R-ZnX)Aryl/Vinyl Halides (R'-X), including halogenated pyrimidinesHigh functional group tolerance; mild reaction conditions; broad scope. organic-chemistry.orgchem-station.com
Acenaphthoimidazolylidene Palladium ComplexesArylzinc reagentsAryl chlorides, bromides, and triflatesEffective at low catalyst loadings under mild conditions. researchgate.net
Nickel-N-Heterocyclic Carbene ComplexesArylzinc reagentsAryl chloridesEfficient coupling with less reactive aryl chlorides. organic-chemistry.org

Other Metal-Catalyzed Coupling Reactions

Beyond Sonogashira and Negishi couplings, a variety of other metal-catalyzed reactions are instrumental in decorating pyrimidine and pyridine rings. The Suzuki-Miyaura coupling, which uses organoboron reagents, is a widely used method for creating biaryl linkages. researchgate.net Pyridine- and pyrimidine-2-sulfinates have emerged as effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, serving as stable surrogates for the often-unstable corresponding boronic acids. tcichemicals.com These sulfinates tolerate a range of functional groups, including ketones and esters. tcichemicals.com

The Stille cross-coupling, utilizing organotin reagents, has also been developed for creating aryl-pyridine derivatives from various aryl halides and 3-alkylstannylpyridines. researchgate.net Furthermore, the Heck reaction, which couples organic halides with alkenes, provides a route to alkenyl-substituted pyrazines from dichloropyrazine precursors. researchgate.net These diverse catalytic systems underscore the modularity and flexibility available for synthesizing complex heteroaromatic structures. tuwien.at

Regioselective Iodination Techniques for Pyrimidine and Pyridine Rings

The introduction of an iodine atom onto the pyrimidine or pyridine ring is a critical step, as the iodo-substituent serves as a versatile handle for subsequent cross-coupling reactions. Achieving high regioselectivity in this process is paramount.

Direct Iodination Methods for 5-Iodopyrimidines

Direct iodination of the pyrimidine nucleus, particularly at the C-5 position, is a highly sought-after transformation. The C-5 position is susceptible to electrophilic attack, and methods have been developed to exploit this reactivity. An efficient and highly regioselective C-5 iodination of pyrimidine-5'-triphosphates has been described, which proceeds to give the desired product with high purity (>99%). nih.gov This selectivity is crucial for the synthesis of specifically labeled biological probes. The resulting 5-iodo-pyrimidine can then be used in further functionalization reactions, such as the aforementioned Sonogashira coupling. nih.gov

Electrophilic Cyclization Routes to Iodo-Substituted Pyridines

Electrophilic cyclization represents an alternative and powerful strategy for generating iodo-substituted heterocyclic systems. This approach involves the iodine-mediated cyclization of a suitably functionalized acyclic precursor. For instance, an efficient strategy for synthesizing pyrrolo[1,2-a]quinolines and indolizines involves a site-selective electrophilic cyclization using silver/iodine under mild conditions. acs.org The iodo-substituted compounds generated through this electrophilic iodocyclization can be further diversified using palladium-catalyzed cross-coupling reactions. acs.org Similarly, hypervalent iodine reagents have been used to mediate the cyclization of N-alkenylamides to form substituted pyrrolidines, demonstrating the power of iodine-based reagents to induce complex ring-forming cascades. beilstein-journals.org While not a direct iodination of a pre-formed pyridine ring, these methods allow for the construction of iodo-substituted nitrogen heterocycles from the ground up. Another novel method involves an electrophile-induced cyclization/migration reaction of 1-alkynyl-2,3-epoxy alcohols to construct 2,3-dihydro-5-iodopyran-4-one, whose iodo-group is readily available for further elaboration via organopalladium chemistry. nih.gov

Derivatization and Functionalization of the 5-Iodo-2-(pyridin-3-YL)pyrimidine Scaffold

The 5-iodo substituent on the 2-(pyridin-3-YL)pyrimidine core is not merely a synthetic endpoint but a versatile functional handle for introducing a wide array of molecular complexity. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) complexes, making it an ideal electrophilic partner in numerous cross-coupling reactions.

The utility of the iodo-group is demonstrated by its application in various transformations. For instance, iodo-substituted compounds generated by electrophilic iodocyclization can be readily diversified via Pd-catalyzed cross-coupling reactions. acs.org This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 5-position of the pyrimidine ring using methodologies like Suzuki, Stille, Negishi, and Sonogashira couplings. A novel method for preparing functionalized iodotetrahydronaphthyridines and related systems showcases the utility of the iodo-functional group in a variety of subsequent transformations. researchgate.net This strategic placement of iodine enables late-stage functionalization, a highly valuable approach in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Modifications at the Pyrimidine C-5 Position

The carbon-iodine bond at the C-5 position of the pyrimidine ring is a key functional handle for introducing molecular diversity. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. google.comacs.org The reactivity of iodo-substituted pyrimidines is generally high, making them excellent substrates for these transformations. rsc.org

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are widely employed. nih.gov The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F, highlighting the utility of 5-iodopyrimidine substrates. rsc.org These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine or carbene ligand to form the active [PdL] catalyst, and a base. acs.orgrsc.org

Suzuki-Miyaura Coupling: This reaction pairs the 5-iodopyrimidine with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. It is a robust method for creating biaryl or aryl-heteroaryl structures. For instance, coupling 5-bromo-2-iodopyrimidine (B48921) with various arylboronic acids selectively occurs at the more reactive iodo position to provide 5-bromo-2-arylpyrimidines, which can be further functionalized. google.com

Sonogashira Coupling: This involves the coupling of the 5-iodopyrimidine with a terminal alkyne. This method is highly effective for introducing alkynyl substituents, which can serve as precursors for other functional groups, such as through subsequent hydrogenation to form alkyl chains. google.com

Heck Coupling: The Heck reaction couples the 5-iodopyrimidine with an alkene to introduce a vinyl substituent. Studies on various iodopyrimidines have shown that 5-iodoisomers provide the desired 5-pyrimidinylolefins in good yields, in contrast to the 2- and 4-iodo isomers which can be less reactive or prone to side reactions. ijpsonline.com

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. Modern catalysts based on bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands have expanded the scope of these reactions significantly. acs.org

Table 1: Palladium-Catalyzed Reactions at the Pyrimidine C-5 Position This table is interactive. Click on the headers to sort.

Coupling ReactionCoupling PartnerTypical Catalyst/Ligand SystemProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂/SPhos5-Aryl/Heteroaryl-2-(pyridin-3-yl)pyrimidine google.com
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuI5-Alkynyl-2-(pyridin-3-yl)pyrimidine google.comnih.gov
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Pd black5-Vinyl-2-(pyridin-3-yl)pyrimidine nih.govijpsonline.com
Buchwald-HartwigAmine, AmidePd(dba)₂/BINAP5-Amino-2-(pyridin-3-yl)pyrimidine nih.gov

Functionalization of the Pyridine Ring

While the pyrimidine C-5 position is readily functionalized via cross-coupling, modifying the pyridine ring in a 2-pyridylpyrimidine system presents a different set of challenges. Direct C-H functionalization methods are attractive for their step-economy. Recent advances have provided novel strategies for modifying pyridine rings, which could be applicable to the this compound core. ijssst.info

One innovative approach involves the photochemical generation of pyridinyl radicals from pyridinium (B92312) ions. guidechem.com This method allows for the coupling of these radicals with various radical precursors, such as those derived from allylic C-H bonds, to achieve functionalization at positions distinct from classical Minisci-type reactions. guidechem.com For a 3-substituted pyridine ring, this could potentially lead to functionalization at the C-4 or C-6 positions.

Another strategy centers on the activation of the pyridine ring by forming heterocyclic phosphonium (B103445) salts. google.com A C-H bond on the pyridine is converted to a C-PPh₃⁺ group, which can then be displaced by various nucleophiles, including alkoxides, to form ethers. google.com This two-step sequence offers a pathway to derivatives that may be inaccessible by other methods. For a 3-substituted pyridine, this method could offer regioselective functionalization, for example, at the 4-position. google.com

Late-stage functionalization techniques are particularly valuable in drug discovery, allowing for the rapid diversification of complex molecules. researchgate.net These methods, often involving radical processes or specialized catalysts, are designed to be tolerant of various functional groups present in the molecule. guidechem.comresearchgate.net

Table 2: Potential Methods for Pyridine Ring Functionalization This table is interactive. Click on the headers to sort.

MethodologyKey Reagents/ConditionsPotential Site of Functionalization (on 3-pyridyl ring)Type of Group IntroducedReference
Photochemical Radical CouplingVisible light, photoredox catalyst, radical precursorC4, C6Alkyl, Acyl guidechem.comresearchgate.net
Heterocyclic Phosphonium Salts1. Phosphine, Triflic Anhydride; 2. Nucleophile (e.g., alkoxide)C4Alkoxy, Amino, Thiol google.com
Minisci ReactionAcid, silver nitrate, radical source (e.g., pivalic acid)C2, C4, C6Alkyl guidechem.com

Synthetic Routes to Amino-Substituted 5-Iodopyrimidines

The introduction of an amino group to the 5-iodopyrimidine scaffold can significantly alter its chemical and biological properties. Several synthetic strategies can be envisioned for preparing these important building blocks.

One direct approach is the electrophilic iodination of a pre-existing aminopyrimidine. The direct halogenation of 2-aminopyrimidines at the C-5 position is a well-established method. google.com For iodination, reagents such as iodine in the presence of mercuric acetate (B1210297) or N-iodosuccinimide (NIS) can be employed. google.comguidechem.com A patent describes the iodination of 2-aminopyrimidine (B69317) by dissolving it in water, adding powdered mercuric acetate, and then treating the mixture with elemental iodine in dioxane to yield 2-amino-5-iodopyrimidine. google.com Another method involves direct halogenation in an aqueous solution in the presence of carbonates, oxides, or phosphates of metals like calcium or magnesium, which has been shown to improve yields. google.com

An alternative strategy involves a multi-step sequence starting from a pyrimidine precursor. For example, a synthetic route can begin with a suitable thiopyrimidine. nih.govijpsonline.com One reported synthesis starts with 2-benzylthiopyrimidine, which is first iodinated to give 5-iodo-2-benzylthiopyrimidine. ijpsonline.com This intermediate is then chlorinated at the C-4 position using phosphorus oxychloride (POCl₃) to furnish 4-chloro-5-iodo-2-benzylthiopyrimidine. nih.govijpsonline.com The highly reactive chloro group can then be displaced by various amines via a nucleophilic aromatic substitution (SₙAr) reaction to yield a range of 4-amino-5-iodo-2-benzylthiopyrimidine derivatives. nih.govijpsonline.com This modular approach allows for the introduction of diverse amino substituents at the C-4 position.

Table 3: Synthetic Approaches to Amino-Iodopyrimidines This table is interactive. Click on the headers to sort.

StrategyStarting MaterialKey ReagentsProductReference
Direct Iodination2-AminopyrimidineI₂, Mercuric Acetate, Dioxane/H₂O2-Amino-5-iodopyrimidine google.com
Direct Halogenation2-AminopyrimidineBr₂ or Cl₂, CaCO₃, H₂O2-Amino-5-halopyrimidine google.com
Multi-step Synthesis (SₙAr)4-Chloro-5-iodo-2-benzylthiopyrimidineSubstituted Amine4-(Substituted-amino)-5-iodo-2-benzylthiopyrimidine nih.govijpsonline.com

Structure Activity Relationship Sar Studies of Pyrimidine Pyridyl Systems and Analogs

Elucidating the Influence of Substitution Patterns on Biological Efficacy

The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov The versatility of the pyrimidine scaffold allows for substitutions at the 2, 4, 5, or 6 positions, leading to a wide range of functionalized derivatives with varying affinities for biological targets. nih.gov

Research has shown that the introduction of different functional groups can dramatically alter the therapeutic properties of pyrimidine-based compounds. For instance, in the development of bone anabolic agents, tri-substituted pyrimidine derivatives were initially studied, leading to the identification of compounds with a free amino group at the 2-position as potent agents. nih.gov Further optimization of this 2-amino pyrimidine core led to the development of highly efficacious molecules. nih.gov Similarly, in the context of anticancer agents, substitutions on the pyrimidine ring have been explored to enhance activity. researchgate.net SAR studies have revealed that specific substitutions, such as mono or di-chloro groups on a phenyl ring attached to the pyrimidine, can significantly impact potency. researchgate.net The electronic effects of substituents, whether electron-donating or electron-withdrawing, also play a critical role in determining the biological activity. researchgate.net

The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems, like the phenyl group, often leads to improved pharmacokinetic and pharmacodynamic properties. mdpi.com This strategic replacement allows for the fine-tuning of a molecule's interaction with its biological target.

Impact of the Iodine Atom at the Pyrimidine C-5 Position on SAR

The introduction of a halogen atom, particularly iodine, at the C-5 position of the pyrimidine ring has been a key strategy in the development of various therapeutic agents. researchgate.net 5-halopyrimidines, including 5-iodopyrimidines, are known to exhibit anticancer and antiviral properties. researchgate.net

The C-5 position is a common site for modification, and the introduction of an iodine atom can significantly influence the compound's biological profile. researchgate.netmdpi.com For example, 5-Iodo-2'-deoxyuridine (Idoxuridine), a well-known antiviral and radiosensitizing agent, features an iodine atom at this position. nih.govmostwiedzy.pl The presence of iodine can affect the molecule's interaction with enzymes and transporter proteins. researchgate.net

The synthesis of 5-iodinated pyrimidine derivatives can be achieved through various methods, including direct iodination using iodine and nitrate (B79036) salts under solvent-free conditions. mdpi.com This highlights the accessibility of this modification for SAR studies. The conversion of a precursor like 5-Iodo-2-pyrimidinone-2'-deoxyribose (IPdR) to the active 5-iodo-deoxyuridine (IUdR) by enzymes such as aldehyde oxidase further underscores the importance of the C-5 iodine in prodrug strategies. nih.gov

Contribution of the Pyridyl Moiety and its Regiochemistry to Biological Activity

The pyridyl group, when attached to a pyrimidine core, plays a significant role in defining the biological activity of the resulting compound. The position of the nitrogen atom within the pyridine (B92270) ring (regiochemistry) and the nature of substituents on this ring can drastically alter the compound's properties.

In a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, the pyridyl moiety is a central component of the pharmacophore. acs.org The synthesis of these compounds often involves coupling reactions, such as the Suzuki reaction, to attach the pyridyl and other aryl groups. acs.org The arrangement of these groups around the central pyridine or pyrimidine core is critical for activity.

Structure-Activity Relationships Governing Specific Biological Activities

The pyrimidine scaffold is a well-established framework for the development of protein kinase inhibitors, which are critical in cancer therapy. researchgate.netnih.gov Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are of particular interest as they can mimic the adenine (B156593) ring of ATP, enabling them to bind effectively to the kinase active site. nih.gov

SAR studies in this area focus on modifying the pyrimidine core to achieve high potency and selectivity for specific kinases like EGFR, VEGFR, PI3K, and CDK. researchgate.net For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors, the substitution patterns on the pyrimidine ring are crucial. researchgate.net The ability of the pyrimidine derivatives to form hydrogen bonds and engage in π-π interactions within the enzyme's active site is key to their inhibitory power. researchgate.net

The development of EGFR inhibitors has also heavily relied on pyrimidine-based scaffolds. nih.gov Fused pyrimidines are often more effective than their monocyclic counterparts. nih.gov The nature and position of substituents on the fused ring system determine the potency and selectivity of these inhibitors. nih.gov For instance, 2,5,8-trisubstituted pyrido[2,3-d]pyrimidines have shown high potency against EGFR kinase. nih.gov

Table 1: Kinase Inhibition Data for Selected Pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
CrizotinibALK- researchgate.net
Derivative 9ALK- researchgate.net
Pyrido[2,3-d]pyrimidine (B1209978) 37EGFR2 nih.gov
Pyrido[2,3-d]pyrimidine 38EGFR33 nih.gov

Note: Specific IC50 values for Crizotinib and Derivative 9 were not provided in the source material but are presented for structural comparison.

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial and anticancer drugs. mdpi.comtandfonline.com Many DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, which mimics the natural substrate, dihydrofolate. nih.gov

SAR studies of DHFR inhibitors often involve modifying the substituents on the pyrimidine ring and the linker connecting it to another aromatic ring. mdpi.com In a series of novel trimethoprim (B1683648) analogs, the type of aromatic ring (benzene, pyrimidine, or pyridine), the position of substituents on the benzene (B151609) ring, and the nature of these substituents (e.g., -I, -Cl, -F, -NH2, -OCH3) were all found to influence DHFR inhibitory activity. mdpi.com The length of the carbon chain between the two aromatic rings is also a critical factor. mdpi.com

Pyrazolo[3,4-d]pyrimidine analogues have also been investigated as DHFR inhibitors. researchgate.netnih.gov In one study, a series of these compounds bearing different amino acid conjugates were synthesized and evaluated. nih.gov Certain compounds from this series showed potent inhibition of human DHFR (hDHFR), with IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies have helped to elucidate the binding interactions of these inhibitors with the active site of the enzyme. nih.gov

Table 2: DHFR Inhibition Data for Selected Pyrimidine Analogs

CompoundTargetIC50 (µM)Reference
Compound 59LmDHFR0.10 researchgate.net
Trimethoprim analog 2hDHFR0.88-2.09 mdpi.com
Pyrazolo[3,4-d]pyrimidine 10ehDHFR< 1 nih.gov
Pyrazolo[3,4-d]pyrimidine 6ihDHFR2.41 tandfonline.com
Methotrexate (MTX)hDHFR0.11 tandfonline.com

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a role in immunosuppression within the tumor microenvironment, making it an attractive target for cancer immunotherapy. nih.govnih.gov SAR studies of CD73 inhibitors have explored various nucleotide and non-nucleotide scaffolds.

In the case of pyrimidine nucleotide analogs, modifications to the pyrimidine base and the sugar moiety have been investigated. nih.gov For instance, the synthesis of 5'-O-[(phosphonomethyl)phosphonic acid] derivatives of pyrimidine nucleosides has yielded potent CD73 inhibitors. nih.gov It was found that N4-(Aryl)alkyloxy-cytosine derivatives, particularly those with bulky benzyloxy substituents, showed increased potency. nih.gov The 5-fluoro substitution on uridine (B1682114) also led to a potent inhibitor. nih.gov

The development of non-nucleotide CD73 inhibitors has also benefited from SAR studies, often guided by molecular docking and 3D-QSAR to understand the structural requirements for potent inhibition. nih.gov These studies help to identify key interactions between the inhibitor and the active site of CD73. nih.gov

Table 3: CD73 Inhibition Data for Selected Pyrimidine Nucleotide Analogs

CompoundTargetKi (nM)Reference
5-fluorouridine derivative 4lhuman CD735-10 nih.gov
N4-benzoyl-cytidine derivative 7fhuman CD735-10 nih.gov
N4-[O-(4-benzyloxy)]-cytidine derivative 9hhuman CD735-10 nih.gov
N4-[O-(4-naphth-2-ylmethyloxy)]-cytidine derivative 9ehuman CD735-10 nih.gov

Antioxidant and Free Radical Scavenging Activities

The capacity of pyrimidine derivatives to act as antioxidants and scavenge free radicals is a well-documented area of research. researchgate.netnih.gov This activity is crucial in combating oxidative stress, a phenomenon implicated in a multitude of pathological conditions. researchgate.net The primary mechanism often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). ijpsonline.com

The antioxidant potential of pyridinylpyrimidine analogs is intricately linked to their molecular architecture. The substitution pattern on both the pyrimidine and pyridine rings plays a pivotal role in modulating this activity. For instance, the presence of electron-donating groups is often associated with enhanced antioxidant capacity. Studies on various pyrimidine derivatives have shown that substituents like amino (-NH2) and hydroxyl (-OH) groups can significantly increase their radical scavenging ability. ijpsonline.com These groups can readily donate a hydrogen atom, a key step in the radical quenching process.

In contrast, the influence of halogens, such as the iodo group in 5-Iodo-2-(pyridin-3-yl)pyrimidine, on antioxidant activity is more complex. While halogens are generally considered electron-withdrawing, their impact can be multifaceted, also influencing factors like lipophilicity and steric hindrance, which can affect the molecule's ability to interact with radical species. nih.gov

Several in vitro assays are employed to quantify the antioxidant and free radical scavenging activities of these compounds, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. medcraveonline.com This assay measures the ability of a compound to reduce the stable DPPH radical, with the results often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives

Compound Structure Assay IC50 (µM) Reference
Pyrimidine Derivative 2a 2-(phenyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one AAPH 42 nih.gov
Pyrimidine Derivative 2f 2-(4-chlorophenyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one AAPH 47.5 nih.gov
Chromenopyrimidinethione 2a Structure not fully specified DPPH & ABTS - ijpsonline.com
Pyrimidine Acrylamide (B121943) 5 (E)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide LOX Inhibition - (78% activity) nih.gov
Pyrimidine Acrylamide 7 (2E,4E)-5-(4-(dimethylamino)phenyl)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)penta-2,4-dienamide LOX Inhibition - (82% activity) nih.gov

Comparative Analysis of SAR within Diverse Pyrimidine and Pyridine-Fused Scaffolds

The fusion of a pyridine ring to a pyrimidine core gives rise to various isomeric scaffolds, such as pyrido[2,3-d]pyrimidines, which have demonstrated a broad spectrum of biological activities, including antioxidant effects. nih.gov A comparative analysis of the SAR within these diverse fused systems reveals critical insights into the structural requirements for potent antioxidant activity.

The position of the nitrogen atoms within the fused ring system significantly influences the electron distribution and, consequently, the antioxidant potential. For instance, in pyrimido[1,2-a]pyrimidines, the antioxidant activity was found to be generally weak, a phenomenon attributed to the absence of an enolizable amide group in the pyrimidine ring. dergipark.org.trdergipark.org.tr This suggests that the ability to tautomerize and donate a proton is a key determinant of radical scavenging efficacy in certain scaffolds.

Furthermore, the nature and position of substituents on the fused scaffold are paramount. In a series of pyrimido[1,2-a]pyrimidine derivatives, compounds bearing a methyl or a morpholinyl group at the 8-position exhibited moderate DPPH radical scavenging activity. dergipark.org.tr This highlights that even subtle changes in substitution can modulate the antioxidant profile.

The following table provides a comparative overview of the antioxidant activity observed in different pyrimidine and pyridine-fused scaffolds, emphasizing the structural diversity and its impact on their radical scavenging properties.

Table 2: Comparative Antioxidant Activity of Diverse Pyrimidine and Pyridine-Fused Scaffolds

Scaffold Key Substituents Assay Observed Activity/IC50 Key SAR Findings Reference
Pyrido[2,3-d]pyrimidine Phenyl and substituted phenyl at C2, methyl at C5 and C7 AAPH IC50 = 42 - 47.5 µM Potent lipid peroxidation inhibitors. nih.gov
Pyrimido[1,2-a]pyrimidine Methyl or morpholinyl at C8 DPPH Weak to moderate (6.28–16.59% scavenging at 1mM) Absence of enolizable amide group may limit activity. dergipark.org.trdergipark.org.tr
Thiazolo[4,5-b]pyridine Phenylazo at C6, various substituents at N3 - - Isosteric relationship to purine (B94841) and pyrimidine bases suggests potential for biological activity. biointerfaceresearch.com
Thieno[2,3-d]pyrimidine (B153573) 1,3,4-oxadiazole tags DPPH, NO, H2O2 Good antioxidant activity Specific substitutions on the oxadiazole ring enhance activity. ijpsonline.com
Pyrimidine Acrylamide Piperidine and substituted acrylamide moieties LOX Inhibition Moderate to high (up to 82% inhibition) Bulkiness may limit DPPH activity, but potent LOX inhibitors. nih.gov

In the context of this compound, the presence of the electron-withdrawing iodine atom at the 5-position of the pyrimidine ring would likely decrease the electron density of the system, which could potentially diminish its hydrogen-donating ability and thus its antioxidant capacity. However, the nitrogen atoms of both the pyrimidine and pyridine rings can still act as sites for interaction with radical species. The precise impact of the iodo substituent would need to be experimentally determined and compared with non-halogenated and other halogen-substituted analogs to establish a definitive SAR trend for this specific class of compounds.

Mechanistic Research of 5 Iodo 2 Pyridin 3 Yl Pyrimidine in Preclinical Biological Systems

Investigation of Molecular Target Interactions and Binding Mechanisms

The biological activity of any compound is fundamentally rooted in its interactions with specific molecular targets. For 5-Iodo-2-(pyridin-3-YL)pyrimidine, research into its binding mechanisms has explored enzyme inhibition, allosteric modulation, and the thermodynamics of ligand-receptor interactions.

Enzyme Kinetic Studies for Inhibitor Characterization

While specific enzyme kinetic studies for this compound are not yet widely published, the broader class of pyrimidine (B1678525) derivatives has been extensively evaluated for enzyme inhibitory activity. For instance, various substituted pyrimidines have been identified as potent inhibitors of enzymes crucial for disease progression, such as lipoxygenase and protein kinases. nih.govnih.gov

Kinetic analyses of such inhibitors typically determine key parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the inhibitor's potency and are crucial for understanding its potential therapeutic efficacy. For example, studies on related pyridinyl pyrimidine derivatives have demonstrated potent Bcr-Abl inhibitory activity, a key target in certain leukemias. nih.gov The structural elements of this compound, namely the pyrimidine core and the pyridine (B92270) ring, are common features in many kinase inhibitors, suggesting that this compound may also function through direct enzyme inhibition. Future enzyme kinetic studies will be essential to elucidate the specific enzymes inhibited by this compound and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Representative Enzyme Inhibition Data for Related Pyrimidine Derivatives

Derivative ClassTarget EnzymeReported Activity (IC50/Ki)
Pyrimidine-basedLipoxygenaseIC50 = 42 µM (for derivative 2a) nih.gov
Pyridin-3-yl pyrimidinesBcr-AblPotent inhibition (specific values vary) nih.gov
Phenylpyrazolo[3,4-d]pyrimidinesEGFR/VGFR-2IC50 = 0.3 - 7.60 µM mdpi.com

Allosteric Binding and Modulation of Protein Function (e.g., Hsp70)

A significant area of investigation for pyrimidine-based compounds is their ability to act as allosteric modulators of protein function. Allosteric inhibitors bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. Heat shock protein 70 (Hsp70) has emerged as a key target for this class of molecules. nih.govacs.orgnih.govacs.org

Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and degradation, and it is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Research has identified a novel allosteric pocket in the N-terminal domain of Hsp70 that can be targeted by small molecules. nih.gov Several studies have described 2,5'-thiodipyrimidines and related scaffolds, which share structural similarities with this compound, as reversible or irreversible allosteric inhibitors of Hsp70. nih.govacs.orgacs.org By binding to this allosteric site, these compounds can disrupt the interaction of Hsp70 with its co-chaperones and client proteins, leading to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells. nih.govacs.org Molecular modeling and experimental data suggest that the pyrimidine core can fit within this allosteric pocket, and the nature of the substituents influences the binding affinity and mode of action. acs.orgmdpi.com Given these findings, it is plausible that this compound may also exert its biological effects through the allosteric modulation of Hsp70.

Ligand-Receptor Binding Thermodynamics and Kinetics

Understanding the thermodynamic and kinetic parameters of ligand-receptor binding is crucial for rational drug design. These parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a complete picture of the binding process. While specific thermodynamic data for the interaction of this compound with its biological targets are not yet available, general principles of ligand binding thermodynamics can be applied. nih.gov

The binding affinity of a ligand for its receptor is determined by the balance between enthalpic and entropic contributions. Enthalpy-driven binding is typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals forces, while entropy-driven binding is often associated with the release of ordered solvent molecules from the binding interface. nih.gov For pyrimidine-based allosteric inhibitors of Hsp70, it has been suggested that enthalpy plays a significant role in their interaction with the protein, indicating a good fit within the binding pocket. acs.org Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure these thermodynamic parameters and would be invaluable in characterizing the binding of this compound to its molecular targets. Such studies would provide critical insights into the forces driving the interaction and could guide the optimization of its binding affinity and selectivity.

Cellular Pathway Perturbation Analysis

The interaction of a compound with its molecular targets ultimately leads to the perturbation of cellular pathways, resulting in a physiological response. Research on this compound and related compounds has focused on their effects on cell growth and proliferation, as well as their potential to modulate the immune system.

Modulation of Cell Growth and Proliferation Pathways

A hallmark of many pyrimidine derivatives is their ability to modulate cell growth and proliferation, often through the induction of cell cycle arrest and apoptosis. mdpi.comnih.govacs.orgresearchgate.netrsc.orgnih.govresearchgate.netnih.gov This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a defining feature. The pyrimidine analog 5-Iodo-2'-deoxyuridine (IdU) is a well-known tool in cell cycle analysis, as it is incorporated into newly synthesized DNA during the S-phase, allowing for the quantification of proliferating cells. nih.govresearchgate.netresearchgate.net

Studies on various substituted pyrimidines have demonstrated their cytotoxic effects against a range of cancer cell lines. nih.govresearchgate.netresearchgate.net The mechanisms underlying these effects are often multifactorial and can include the inhibition of key signaling pathways involved in cell survival and proliferation. For example, some pyridinyl pyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase and to trigger apoptosis. mdpi.com The structural features of this compound suggest that it may also interfere with these fundamental cellular processes. Further investigation into its effects on cell cycle progression and the induction of apoptosis in various cell lines will be critical to understanding its potential as an anti-proliferative agent.

Table 2: Effects of Representative Pyrimidine Derivatives on Cell Proliferation

Derivative TypeCell Line(s)Observed Effect
Pyrimidine-hydrazone hybridsLoVo, MCF-7, A549, etc.Inhibitory activity on proliferation nih.gov
Phenylpyrazolo[3,4-d]pyrimidinesMCF-7Cell cycle arrest at G2/M phase, apoptosis induction mdpi.com
Thieno[2,3-d]pyrimidinesMCF-7, MDA-MB-231Anti-proliferative activity nih.gov
Benzo[h]chromeno[2,3-d]pyrimidineHuman breast cancer (MCF-7)Cell cycle arrest and apoptosis induction nih.gov

Exploration of Immunomodulatory Mechanisms (e.g., T-cell modulation)

Emerging evidence suggests that pyrimidine metabolism plays a crucial role in regulating immune responses, particularly T-cell function. researchgate.netnih.govfrontiersin.orgnih.gov The de novo synthesis of pyrimidines is essential for the rapid proliferation of T-cells following activation. frontiersin.orgnih.gov Consequently, inhibitors of this pathway can have profound immunomodulatory effects.

Specifically, inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis, has been shown to suppress T-cell proliferation. researchgate.netfrontiersin.org This inhibition can selectively block the development of effector T-cells while preserving or even enhancing the formation of memory T-cells. nih.gov This differential effect on T-cell subsets is of significant interest for the treatment of autoimmune diseases and for enhancing the efficacy of immunotherapies. Given that this compound is a pyrimidine derivative, it is conceivable that it could modulate immune responses by interfering with pyrimidine metabolism in T-cells. Investigating its impact on T-cell activation, proliferation, and differentiation into effector and memory subsets will be a key area for future research to determine its immunomodulatory potential.

Mechanisms of Inducing Cellular Stress Responses

The ability of this compound and its structural relatives to induce cellular stress is a cornerstone of its potential therapeutic activity, particularly in the context of cancer. Preclinical studies on analogous compounds containing the pyridinyl-pyrimidine scaffold have pointed towards a multi-faceted approach to disrupting cellular homeostasis and promoting cell death in pathological conditions.

One of the primary mechanisms by which related compounds induce cellular stress is through the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). For instance, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, which share a core heterocyclic structure, have been identified as potent inhibitors of CDKs. nih.gov This inhibition leads to the dephosphorylation of critical proteins like the retinoblastoma protein and RNA polymerase II, ultimately resulting in cell cycle arrest and the induction of apoptosis. nih.gov

Furthermore, derivatives of pyridinyl pyrimidine have been shown to interfere with crucial signaling pathways that are often dysregulated in cancer. The Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and can be aberrantly activated in various malignancies, is a notable target. nih.gov Specific pyridyl pyrimidine derivatives have been demonstrated to inhibit this pathway by binding to the Smoothened (Smo) protein, a key transducer in the Hh cascade. nih.gov This inhibition suppresses the expression of downstream targets like Gli1, leading to a reduction in cancer cell proliferation and migration, and the induction of apoptosis. nih.gov

Another significant mechanism of cellular stress induction by compounds structurally similar to this compound is the disruption of the microtubule network. Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been shown to act as potent inhibitors of tubulin polymerization. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptotic cell death. nih.gov

The table below summarizes the key cellular stress response mechanisms associated with pyridinyl pyrimidine derivatives.

Mechanism of Cellular StressKey Protein/Pathway TargetedConsequence in Preclinical Models
Cell Cycle ArrestCyclin-Dependent Kinases (CDKs)Inhibition of cell proliferation, induction of apoptosis nih.gov
Signaling Pathway InhibitionHedgehog (Hh) Signaling Pathway (Smo protein)Reduced cancer cell proliferation and migration, apoptosis nih.gov
Microtubule DisruptionTubulin PolymerizationG2/M phase cell cycle arrest, apoptosis nih.gov

Antimicrobial Activity Mechanistic Elucidation

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. The presence of the pyrimidine ring, the pyridine moiety, and the iodine atom are all thought to contribute to its potential efficacy against a range of pathogens.

Antibacterial Mechanisms of Action

While direct mechanistic studies on this compound are limited, research on related pyrimidine derivatives provides strong indications of its potential antibacterial mechanisms. A notable mechanism identified for a thiophenyl substituted pyrimidine derivative is the inhibition of FtsZ polymerization. rsc.org FtsZ is a crucial protein in bacterial cell division, forming a ring at the site of division. Inhibition of its polymerization disrupts this process, leading to a bactericidal effect. rsc.org This suggests that this compound may exert its antibacterial activity by targeting essential proteins involved in bacterial cell division. Furthermore, the broader class of pyrimidine derivatives has been explored for their ability to inhibit other essential bacterial enzymes, such as those involved in folate biosynthesis. nih.gov

Antifungal Mechanisms

In the realm of antifungal activity, a key mechanism for pyridinyl pyrimidine compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Specifically, these compounds have been shown to putatively inhibit lanosterol (B1674476) demethylase, an essential enzyme in the ergosterol pathway. nih.gov The disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. This mode of action is a well-established target for many clinically successful antifungal drugs.

The table below outlines the putative antifungal mechanism of pyridinyl pyrimidine derivatives.

Antifungal MechanismTarget EnzymeConsequence for Fungal Cell
Inhibition of Ergosterol BiosynthesisLanosterol DemethylaseCompromised cell membrane integrity, cell death nih.gov

Antiviral Mechanisms

The antiviral potential of this compound and its analogs is thought to stem from multiple possible mechanisms of action. The iodinated pyrimidine core is a well-known feature in several antiviral nucleoside analogs, such as 5-iodo-2'-deoxyuridine (IdU). nih.govnih.gov These compounds can be incorporated into viral DNA, leading to errors in replication and transcription, thereby inhibiting viral proliferation. nih.gov

Furthermore, the pyridinyl pyrimidine scaffold has been investigated for its ability to inhibit key viral enzymes. For example, derivatives have been designed to target viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of influenza virus, by inhibiting the interaction between its subunits. nih.gov A broad range of pyridine-containing heterocycles have demonstrated antiviral activity through the inhibition of various viral enzymes and processes, including reverse transcriptase, proteases, and viral entry. nih.gov

Applications of 5 Iodo 2 Pyridin 3 Yl Pyrimidine and Its Analogs in Chemical Biology and Advanced Preclinical Research Tools

Utilization as Ligands in Biochemical and Cellular Assays for Target Exploration

The 2-(pyridin-3-yl)pyrimidine (B13475178) scaffold is a privileged structure for developing ligands to explore biological targets, particularly protein kinases. Analogs serve as powerful tools in biochemical assays to determine enzyme inhibition and in cellular assays to probe target engagement and downstream signaling pathways.

A notable example is the development of a series of pyridin-3-yl pyrimidines as inhibitors of the Bcr-Abl fusion protein, a tyrosine kinase implicated in chronic myeloid leukemia. nih.gov In a key study, researchers synthesized various analogs and evaluated their inhibitory activity. Compounds featuring halogen substitutions on an aniline (B41778) ring connected to the pyrimidine (B1678525) core, demonstrated potent inhibition of Bcr-Abl kinase. nih.gov For instance, specific compounds from this series showed significant activity, validating the pyridin-3-yl pyrimidine core as a viable scaffold for targeting this specific kinase. nih.gov

Furthermore, fused-ring analogs such as pyrido[2,3-d]pyrimidines have been investigated as inhibitors of multiple receptor tyrosine kinases (RTKs). One study identified a substituted pyrido[2,3-d]pyrimidine (B1209978), NP506, that inhibits fibroblast growth factor (FGF), vascular endothelial growth factor (VEGF), and platelet-derived growth factor (PDGF) receptors. nih.gov This compound was shown to block the tyrosine phosphorylation of these receptors and inhibit downstream signaling through both the MAPK and PI3K/AKT pathways in human umbilical vein endothelial cells (HUVECs). nih.gov Such multi-targeted ligands are invaluable for exploring the complex, interconnected signaling networks that drive diseases like cancer.

Similarly, other analogs like pyridinylfuranopyrimidines (e.g., PI-103) have been used to specifically target the Class I phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), crucial nodes in cell survival pathways. nih.govacs.org The use of these specific inhibitors in cellular assays has helped to confirm that blocking PI3K signaling can enhance the sensitivity of tumor cells to radiation, a finding with significant therapeutic implications. nih.gov

Table 1: Examples of 2-(Pyridin-3-yl)pyrimidine Analogs as Ligands for Target Exploration This table is interactive. You can sort and filter the data.

Compound Class Target(s) Key Findings Reference(s)
Pyridin-3-yl Pyrimidines Bcr-Abl Kinase Halogenated aniline derivatives show potent inhibitory activity against Bcr-Abl. nih.gov
Pyrido[2,3-d]pyrimidines FGF, VEGF, PDGF Receptors NP506 inhibits receptor tyrosine phosphorylation and downstream MAPK and PI3K/AKT signaling. nih.gov
Pyridinylfuranopyrimidines Class I PI3K, mTOR PI-103 inhibits PI3K activity, reduces AKT phosphorylation, and enhances tumor cell radiosensitivity. nih.gov
Thieno[2,3-d]pyrimidines EGFR, HER2 Certain derivatives identified as dual inhibitors of EGFR and HER2. ekb.eg

Development as Chemical Probes for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. Iodo-pyrimidine analogs have been successfully developed for this purpose.

A classic example is the use of 5-iodo-2'-deoxyuridine (IdUrd), a pyrimidine analog, as a probe for DNA synthesis. nih.gov IdUrd is structurally similar to the nucleoside thymidine (B127349) and is incorporated into newly synthesized DNA during the S-phase of the cell cycle. By using antibodies that specifically recognize the incorporated iodine, researchers can label and identify cells that are actively replicating their DNA. This technique is fundamental to studying cell proliferation, cell cycle kinetics, and the effects of drugs on these processes. The metabolism of IdUrd to 5-iodouracil (B140508) (IUra) and its subsequent effect on endogenous pyrimidine pools has also provided insights into the regulation of nucleotide metabolism. nih.gov

The development of specific kinase inhibitors based on the pyridinyl-pyrimidine scaffold, such as the PI3K inhibitor PI-103, also allows these molecules to serve as chemical probes. nih.gov By treating cells with PI-103, researchers can precisely dissect the role of Class I PI3K signaling in various cellular events, such as DNA damage repair and cell cycle progression following radiotherapy. nih.gov The persistence of DNA damage markers in the presence of the inhibitor provides direct evidence for the pathway's role in promoting tumor survival after radiation-induced damage. nih.gov

Role in Fragment-Based Drug Design and Scaffold Hopping Strategies

The 2-(pyridin-3-yl)pyrimidine structure is an exemplary scaffold utilized in modern medicinal chemistry strategies like fragment-based drug design (FBDD) and scaffold hopping.

In FBDD, small, low-molecular-weight chemical fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. The pyrimidine and pyridine (B92270) rings are common components of fragment libraries due to their favorable properties and synthetic tractability. The 2-(pyridin-3-yl)pyrimidine motif can be considered a combination of two highly valuable fragments, providing a solid starting point for building more complex and potent inhibitors.

Scaffold hopping is a strategy used to replace a central molecular core (scaffold) with a bioisosterically equivalent one to improve a compound's properties, such as potency, selectivity, or metabolic stability, while retaining the essential binding interactions. nih.gov The pyrimidine ring is frequently used to replace other aromatic systems, like a phenyl ring, to enhance metabolic stability. researchgate.net For example, a research effort to develop inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilms employed a scaffold hopping approach. Researchers replaced a 2-aminoimidazole core with a 2-aminopyrimidine (B69317) scaffold, leading to new analogs with potent anti-biofilm activity. gsconlinepress.com Similarly, fused systems like pyrido[2,3-d]pyrimidines have been designed by leaping from other heterocyclic scaffolds to create novel inhibitors of epidermal growth factor receptor (EGFR) mutants resistant to existing therapies. nih.gov This strategy allows chemists to navigate around patent-protected chemical space and address liabilities of an initial lead compound.

Application in High-Throughput Screening Libraries for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds to identify "hits" that modulate a specific biological target. Chemical libraries used for HTS are designed to be structurally diverse to maximize the probability of finding a lead compound for any given target.

These libraries are rich in heterocyclic compounds, and scaffolds like 2-(pyridin-3-yl)pyrimidine and its analogs are valuable components. Their rigid structure, defined three-dimensional shape, and capacity for forming multiple hydrogen bonds and other interactions make them well-suited for binding to protein targets, particularly the ATP-binding pockets of kinases.

While specific screening results for 5-Iodo-2-(pyridin-3-YL)pyrimidine are not publicly detailed, the general class of pyrimidine derivatives is frequently identified in HTS campaigns. For example, HTS assays designed to find inhibitors of heat shock protein 90 (Hsp90) or various parasitic targets have successfully identified a range of heterocyclic compounds. The process involves screening thousands of compounds for their ability to inhibit a target's function, such as enzymatic activity or protein-protein interactions. Hits from these screens, which could include pyridinyl-pyrimidine derivatives, are then subjected to further validation and optimization to develop them into viable lead candidates.

Contributions to Novel Therapeutic Target Identification and Validation

The development and study of this compound analogs have played a significant role in identifying and validating new therapeutic targets. When a novel compound shows potent and selective activity against a particular protein in a disease model, it not only provides a potential new drug candidate but also validates that protein as a druggable target for that disease.

The successful design of pyridin-3-yl pyrimidines as inhibitors of Bcr-Abl reinforces its importance as a therapeutic target in leukemia. nih.gov More significantly, the exploration of related scaffolds has helped to validate targets in complex diseases. For instance, the synthesis of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives as dual inhibitors of EGFR and HER2 validates the strategy of targeting multiple kinases simultaneously to overcome drug resistance in cancer. ekb.eg Studies on novel pyrido[2,3-d]pyrimidine derivatives that inhibit drug-resistant EGFR mutants (L858R/T790M) not only provide a path to new therapies but also validate these specific mutant kinases as critical targets for the next generation of lung cancer drugs. nih.gov

Similarly, the discovery that fused pyrimidine analogs can inhibit tumor growth by suppressing tubulin polymerization helps to validate tubulin as a viable target for this class of compounds. nih.gov By designing a series of analogs and observing a structure-activity relationship (SAR) against a specific target, researchers can confirm that the target is "druggable" with this particular chemical scaffold, paving the way for more extensive drug discovery programs.

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 5-Iodo-2-(pyridin-3-yl)pyrimidine?

  • Answer : Synthesis requires precise control of reaction conditions, such as temperature (e.g., 80–100°C for iodination) and stoichiometry of reagents (e.g., iodine sources like NIS or I₂ with catalytic Pd). Purification methods like column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) are essential to isolate the compound from byproducts. Safety protocols for handling iodinated pyrimidines—such as wearing gloves, using fume hoods, and proper waste segregation—are critical to avoid toxicity risks .

Q. How can researchers characterize this compound?

  • Answer : Characterization involves a multi-technique approach:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 8.5–9.0 ppm, pyrimidine protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 314.98).
  • X-ray Crystallography : Resolve structural ambiguities, especially iodine positioning.
  • Elemental Analysis : Validate purity (>95%). Cross-referencing data with analogous iodopyridines (e.g., 3-Iodo-5-methylpyridin-2-ol ) ensures consistency in spectral interpretation.

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

  • Answer : A 2³ factorial design can evaluate variables:

  • Factors : Temperature (70°C vs. 110°C), catalyst loading (0.5 mol% vs. 2 mol% Pd), and iodine equivalents (1.1 vs. 1.5).
  • Response : Yield (%) and purity (HPLC area%).
  • Analysis : ANOVA identifies significant factors (e.g., temperature and catalyst). Interaction plots reveal optimal conditions (e.g., 90°C, 1 mol% Pd, 1.3 eq I₂). This reduces trial-and-error experimentation and aligns with ICReDD’s computational-experimental feedback loop .

Q. How to resolve contradictions in spectroscopic data for iodinated pyrimidine derivatives?

  • Answer : Contradictions (e.g., unexpected splitting in NMR) arise from dynamic effects like tautomerism or solvent interactions. Strategies include:

  • Variable Temperature (VT) NMR : Detect conformational changes (e.g., -40°C to 80°C).
  • DFT Calculations : Compare experimental vs. simulated spectra (e.g., Gaussian16 with B3LYP/6-31G* basis set).
  • Cross-Validation : Compare with structurally similar compounds (e.g., 2-Chloro-4-iodonicotinaldehyde oxime ). Data management tools (e.g., electronic lab notebooks) ensure traceability and minimize errors .

Q. What computational approaches predict reactivity in cross-coupling reactions involving this compound?

  • Answer : Quantum mechanical methods (e.g., DFT) model transition states for Suzuki-Miyaura couplings. Key steps:

  • Reaction Path Search : Identify intermediates (e.g., oxidative addition of Pd⁰ to C-I bond).
  • Activation Energy Barriers : Optimize pathways using software like GRRM17 .
  • Solvent Effects : COSMO-RS simulations predict polarity impacts (e.g., DMF vs. THF). These methods align with ICReDD’s integration of computation and experimentation .

Q. How to assess the stability of this compound under varying storage conditions?

  • Answer : Design accelerated degradation studies:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 60%), and light exposure.
  • Analytical Monitoring : HPLC (retention time shifts) and LC-MS (degradant identification).
  • Kinetic Modeling : Arrhenius plots predict shelf-life. For iodinated analogs (e.g., (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide ), degradation pathways (e.g., dehalogenation) inform stability protocols.

Notes

  • Methodological Rigor : Advanced questions leverage factorial design , computational modeling , and cross-disciplinary validation .
  • Safety and Compliance : Handling guidelines for iodinated compounds and waste management are critical.
  • Data Integrity : Use encrypted electronic lab notebooks and access controls to protect sensitive findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.